

A Comparative Crystallographic Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl 5-methyl-1H-pyrazole-3-carboxylate*

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A detailed guide for researchers, scientists, and drug development professionals on the structural features of key pyrazole carboxylate derivatives, supported by X-ray crystallography data and detailed experimental protocols.

This guide provides a comparative analysis of the X-ray crystallography data for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** and several of its key derivatives. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** and three of its derivatives. This data allows for a direct comparison of their crystal packing and molecular geometry.

Compound	CCD C #	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Ethyl 5-methyl-1H-pyrazole-3-carboxylate	114329	C ₇ H ₁₀ N ₂ O ₂	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results
Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate	-	C ₁₉ H ₁₈ N ₂ O ₂	Monoclinic	P2 ₁ /c	8.4593(4)	15.6284(6)	12.4579(5)	90	98.241(3)	90
ethyl 3-methyl-1,5-(methylthio)-1H-pyrazole-4-carboxylate	-	C ₈ H ₁₂ N ₂ O ₂ S	Monoclinic	P2 ₁ /c	5.3900(6)	11.7950(8)	15.8320(17)	90	90.590(3)	90

Methy

l 5-

Hydro

xy-1-

Phen

yl-1H-

Pyraz

ole-3-

Carbo

xylate

-	C ₁₁ H ₁ oN ₂ O ₃	Mono clinic	P2 ₁ /c	9.540 8(16)	9.582 7(16)	11.58 0(2)	90	105.8 38(3)	90
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Note: While a CCDC deposition number (114329) exists for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**, the specific crystallographic data was not available in the performed search.[1]

Experimental Protocols

The synthesis of these pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The resulting pyrazole can then be further modified. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an appropriate solvent.

General Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates

A common route involves the reaction of a substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate in a suitable solvent like ethanol.[2]

- Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate derivatives: Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base like sodium ethoxide.
- Cyclization: The resulting dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid and refluxed to yield the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

A specific protocol for this derivative was not detailed in the search results.

Synthesis of ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate

A detailed experimental protocol for this specific derivative was not available in the search results.

Synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate[3][4]

This compound was prepared via a one-pot, two-component reaction:

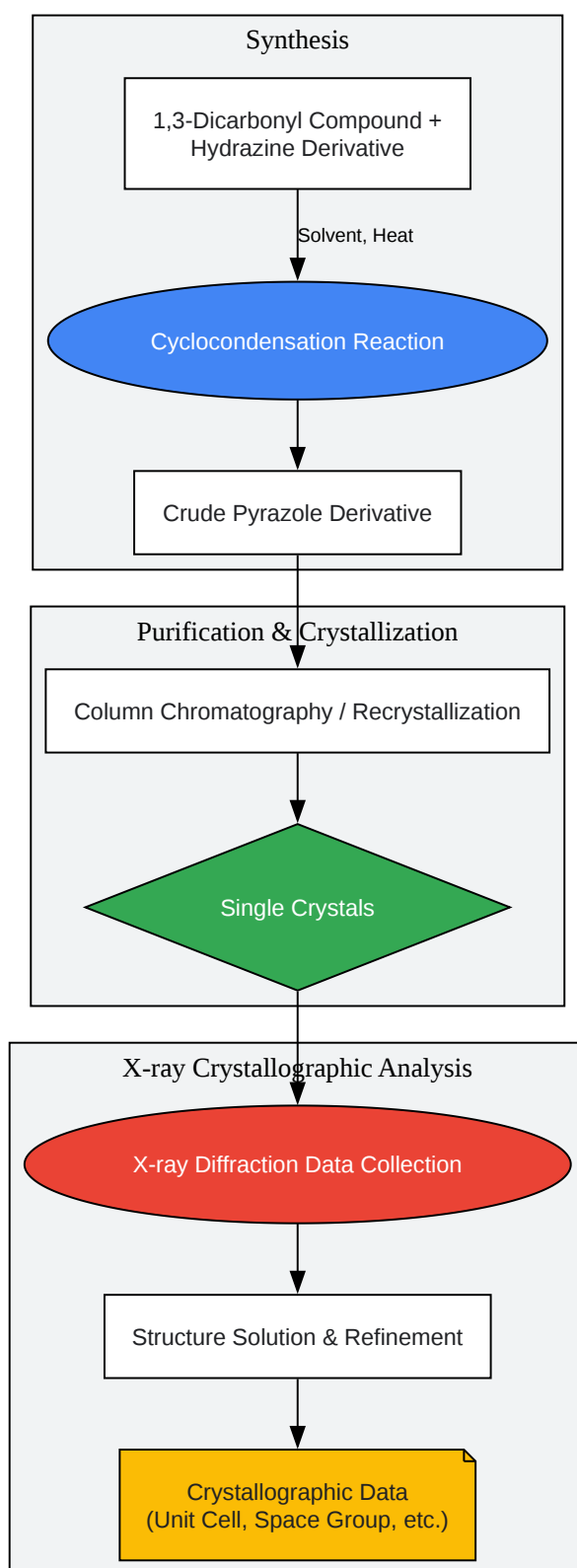
- An equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) is refluxed for 2 hours in a 1:1 mixture of toluene and dichloromethane.
- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the solvent is evaporated under reduced pressure.
- The resulting solid is recrystallized from ethanol to yield single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[3][4]

Single Crystal X-ray Diffraction Analysis

- A suitable single crystal of the compound is mounted on a diffractometer.
- X-ray diffraction data is collected at a specific temperature (e.g., 293 K).
- The structure is solved by direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and crystallographic analysis of pyrazole carboxylate derivatives.



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References

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- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021364#x-ray-crystallography-data-for-ethyl-5-methyl-1h-pyrazole-3-carboxylate-derivatives]

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